![molecular formula C3H5N3O4 B3088445 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate CAS No. 1185301-74-9](/img/structure/B3088445.png)
5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate
Vue d'ensemble
Description
“5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate” is a chemical compound with the CAS Number: 1185301-74-9 . It has a molecular weight of 147.09 . The IUPAC name for this compound is 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate . The InChI code for this compound is 1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2 .
Molecular Structure Analysis
The molecular structure of “5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate” can be represented by the linear formula: C3 H3 N3 O3 . H2 O . The InChI key for this compound is QFUXPAMLNKWLPP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature for this compound varies, with some sources suggesting room temperature and others suggesting 28 C .Applications De Recherche Scientifique
Triazole Derivatives A Patent Review (2008–2011)
Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, have been extensively explored for their therapeutic applications due to their broad range of biological activities. Research and patents from 2008 to 2011 have focused on developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These studies highlight the ongoing interest in triazole derivatives for creating new drugs targeting various diseases and conditions, emphasizing the need for more efficient synthetic methods that consider sustainability and green chemistry principles. The development of new triazole-based prototypes for emerging diseases and resistant bacterial strains is particularly urgent, showcasing the dynamic field of triazole research and its significance in addressing global health challenges (Ferreira et al., 2013).
Antibacterial Activity of Triazole-Containing Hybrids Triazole-containing hybrids have been identified as potent inhibitors against Staphylococcus aureus, including drug-resistant strains like MRSA. The structural versatility of 1,2,3-triazole and 1,2,4-triazole allows for the development of compounds with dual or multiple mechanisms of action, enhancing their antibacterial efficacy. These hybrids have shown promise in clinical applications, treating bacterial infections with compounds such as 1,2,3-triazole-cephalosporin hybrid cefatrizine, 1,2,3-triazole-oxazolidinone hybrid radezolid, and 1,2,4-triazolo[1,5-a]pyrimidine hybrid essramycin. This review underscores the potential of triazole hybrids as broad-spectrum antibacterial agents, particularly against clinically significant and resistant organisms (Li & Zhang, 2021).
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles The synthesis and biological applications of 1,2,3-triazoles have been a focal point of research due to their stability and wide-ranging biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, has facilitated the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. These compounds are explored for their potential in drug discovery, bioconjugation, material science, and various other fields. The review discusses various synthetic routes and highlights the biological significance of 1,2,3-triazoles, showcasing the importance of this scaffold in developing new therapeutic agents (Kaushik et al., 2019).
Eco-friendly Synthesis of Triazoles Advances in the eco-friendly synthesis of 1,2,3-triazoles through CuAAC highlight the shift towards sustainable chemical processes. This review focuses on methodologies developed between 2012 and 2018 that employ microwave irradiation and utilize novel, easily recoverable catalysts from natural sources. These greener approaches offer benefits such as reduced reaction times, higher yields, and minimal environmental impact, aligning with the principles of green chemistry. The application of these methods in the industrial synthesis of drugs demonstrates the growing importance of sustainable practices in pharmaceutical development (de Souza et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXPAMLNKWLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)N1)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




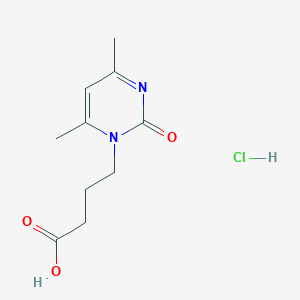
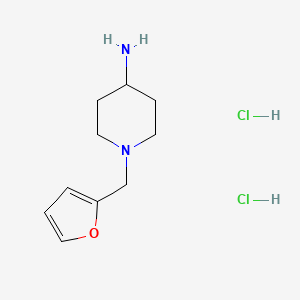
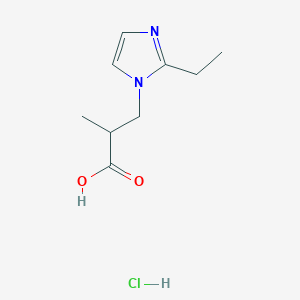
![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)
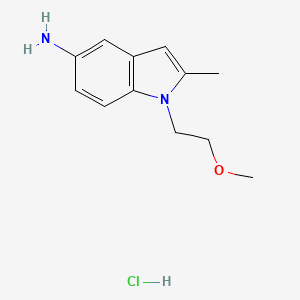
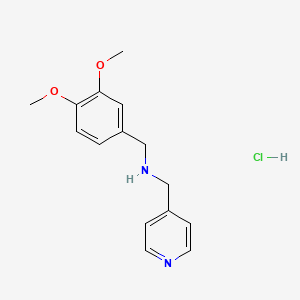
![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)



![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)
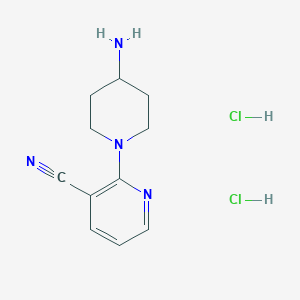
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B3088457.png)